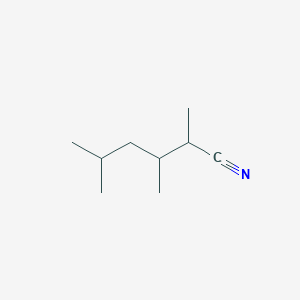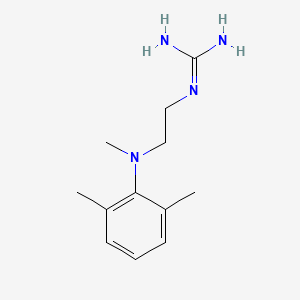![molecular formula C15H18O6 B14655473 dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate CAS No. 42923-56-8](/img/structure/B14655473.png)
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethyl butanedioate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would vary based on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate: shares structural similarities with other aromatic esters and aldehydes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42923-56-8 |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C15H18O6/c1-18-12-6-5-10(8-13(12)19-2)7-11(15(17)21-4)9-14(16)20-3/h5-8H,9H2,1-4H3/b11-7+ |
InChI-Schlüssel |
UKOSYXYYWPIOEY-YRNVUSSQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C(\CC(=O)OC)/C(=O)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)OC)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


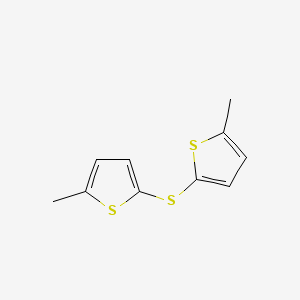
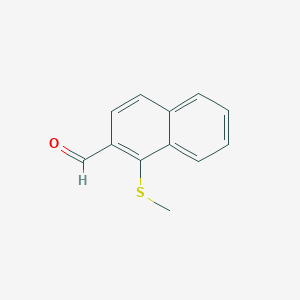
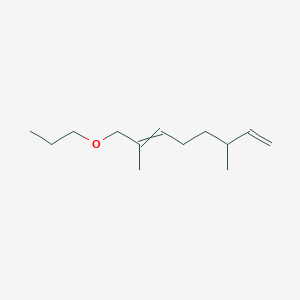
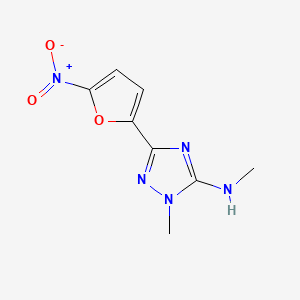
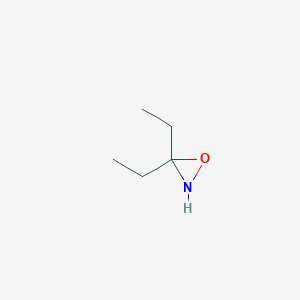

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

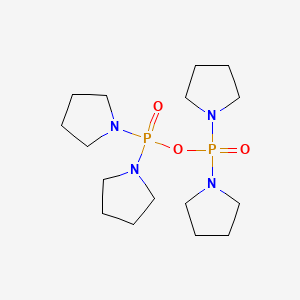
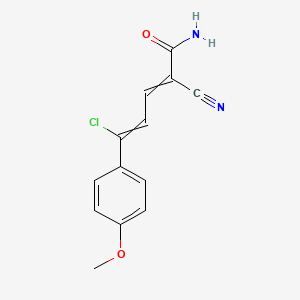

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
